N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Antifibrotic Collagen synthesis inhibition Pyridazine scaffold

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021090-41-4) is a synthetic small-molecule pyridazine derivative (molecular formula C19H14F2N4O2S, molecular weight 400.4 g/mol). The compound is catalogued as an antifibrotic and anti-inflammatory investigational agent in pharmacological databases.

Molecular Formula C19H14F2N4O2S
Molecular Weight 400.4
CAS No. 1021090-41-4
Cat. No. B2620738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
CAS1021090-41-4
Molecular FormulaC19H14F2N4O2S
Molecular Weight400.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27)
InChIKeyJYUWJPGMTAPPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((2-((3,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021090-41-4): Procurement-Ready Identification and Compound Class Profile


N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (CAS 1021090-41-4) is a synthetic small-molecule pyridazine derivative (molecular formula C19H14F2N4O2S, molecular weight 400.4 g/mol) . The compound is catalogued as an antifibrotic and anti-inflammatory investigational agent in pharmacological databases [1]. Its core scaffold comprises a 1,2-diazine heterocycle connected via a thioether bridge to a 3,4-difluoroanilino-acetamide moiety and further functionalized with a benzamide group at the pyridazine 3-position . Commercially, it is supplied at ≥95% purity for non-human research use only .

Why Generic Pyridazine-Thioether Substitution Fails: Structural Determinants That Distinguish N-(6-((2-((3,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide


Generic substitution within the pyridazine-3-yl thioether benzamide chemotype is not feasible because two critical structural variables dictate biological activity: (i) the identity of the 3,4-difluoroanilino-acetamide side chain, and (ii) the nature of the N-acyl substituent at the pyridazine 3-position . Replacing the 3,4-difluorophenyl group with a 2,4-difluorophenyl isomer (CAS 1021026-80-1) or a mono-fluoro analog (CAS 1021075-35-3) alters the hydrogen-bonding geometry and electronic profile of the anilide moiety, which is predicted to modulate target engagement [1]. Similarly, exchanging the benzamide terminus for a thiophene-2-carboxamide (CAS 1021026-81-2) or cyclopropanecarboxamide group introduces substantial changes in lipophilicity, metabolic stability, and binding-site complementarity . Without quantitative selectivity or potency data for this specific compound, however, the precise magnitude of these structural effects remains unvalidated in published literature [1].

Quantitative Differentiation Evidence for N-(6-((2-((3,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide Relative to Closest Analogs


Predicted Collagen-Synthesis Inhibition vs. Kinase-Focused Pyridazine Analogs: A Class-Level Functional Distinction

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is reported to inhibit collagen synthesis and exhibit anti-fibrotic activity, distinguishing it from structurally related pyridazine analogs that are primarily optimized as kinase inhibitors (e.g., c-Met, VEGFR2, BCR-ABL) . Whereas kinase-directed pyridazine carboxamides such as those in US Patent 8,551,995 achieve target IC50 values in the low nanomolar range (e.g., <10 nM for c-Met), the target compound has not been assigned a specific molecular target in the peer-reviewed literature [1]. The functional annotation as an antifibrotic agent is derived from pharmacological database curation rather than from a published head-to-head comparison [2]. Without quantitative collagen-inhibition IC50 data, this differentiation remains a class-level inference that requires experimental verification .

Antifibrotic Collagen synthesis inhibition Pyridazine scaffold

Calculated Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity vs. Thiophene-2-Carboxamide Analog

Using the molecular formulas and structural features, N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (C19H14F2N4O2S, MW 400.4) can be compared with its thiophene-2-carboxamide analog (CAS 1021026-81-2, C17H12F2N4O2S2, MW 406.43) . The benzamide-containing target compound has a lower molecular weight (400.4 vs. 406.43) and a reduced topological polar surface area (tPSA ≈ 113 Ų vs. ≈ 130 Ų for the sulfur-containing heterocycle), which theoretically enhances membrane permeability according to Lipinski guidelines . The absence of the thiophene sulfur eliminates a potential site for oxidative metabolism, suggesting improved metabolic stability [1]. However, these are calculated inferences; experimentally measured logP, solubility, and metabolic stability data are not available for either compound .

Physicochemical profiling Drug-likeness Analog comparison

Fluorine Substitution Pattern: 3,4-Difluoro vs. 2-Fluoro/Mono-Fluoro Analogs and Predicted Target-Binding Complementarity

The target compound incorporates a 3,4-difluorophenyl group on the anilide side chain, whereas closely related commercial analogs feature a 2-fluorophenyl (CAS 1021075-35-3) or 3-fluorophenyl (CAS 1021060-94-5) substitution [1]. The 3,4-difluoro arrangement increases the electron-withdrawing character of the aryl ring (Hammett σp for 3,4-F2 ≈ 0.38 vs. σp for 3-F ≈ 0.34) and provides two H-bond acceptor sites (ortho- and meta-fluorine) capable of engaging complementary residues in a target binding pocket . Although no target-specific binding data exist for this compound, the dual-fluorine motif has been exploited in other chemotypes (e.g., COX-2 inhibitors) to enhance potency and selectivity relative to mono-fluoro counterparts . This SAR trend is class-level inference and has not been experimentally validated for the pyridazine-thioether-benzamide series .

Fluorine chemistry Structure-activity relationship Halogen bonding

Database-Annotated Antifibrotic Indication vs. Unannotated Analogs: Procurement Differentiation for Disease-Model Studies

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is uniquely classified as an antifibrotic agent in the Drug-Gene Interaction Database (DGIdb), whereas structurally analogous compounds such as the thiophene-2-carboxamide (CAS 1021026-81-2) and 2-fluoro-benzamide (CAS 1021060-94-5) variants lack this functional annotation [1]. The DGIdb annotation links the compound to potential applications in idiopathic pulmonary fibrosis, scleroderma, and radiation fibrosis [2]. In contrast, the analog compounds are catalogued primarily as kinase-inhibitor intermediates without disease-specific therapeutic labeling [3]. This curated annotation difference, while not derived from a direct experimental comparison, provides a rationale for selecting the target compound over unannotated analogs when initiating fibrosis phenotypic screening campaigns [1].

Antifibrotic drug discovery Database curation Disease model selection

Best-Fit Research and Procurement Scenarios for N-(6-((2-((3,4-Difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide


Phenotypic Screening in Fibroblast-to-Myofibroblast Transition Models

Given its database annotation as a collagen-synthesis inhibitor, the compound is best deployed in phenotypic assays measuring fibroblast activation markers (α-SMA, collagen I deposition) in TGF-β-stimulated human lung fibroblasts (e.g., Mlg2908 or primary IPF fibroblasts) . Unlike kinase-inhibitor pyridazine analogs that may confound phenotypic readouts through broad kinase-mediated signaling interference, this compound's functional annotation suggests a potentially narrower mechanism amenable to fibrosis-specific screening cascades [1].

SAR Probe for 3,4-Difluoroanilino-Thioether Pharmacophore Optimization

The 3,4-difluorophenyl motif provides a unique electronic and hydrogen-bonding profile compared to mono-fluoro and 2,4-difluoro regioisomers . Medicinal chemistry teams can use this compound as a reference point for systematic substitution at the anilide ring, benzamide terminus, and thioether linker, enabling structure-activity relationship studies that map the contribution of the dual-fluorine arrangement to target potency and selectivity [1].

In Vitro Disease-Relevant Antifibrotic Comparator vs. Standard-of-Care Agents

In head-to-head in vitro fibrosis models (e.g., TGF-β-induced collagen expression in hepatic stellate cells or dermal fibroblasts), the compound can be benchmarked against clinically validated antifibrotics such as pirfenidone or nintedanib . Although no published comparative data exist, the compound's structural novelty relative to these standards makes it a valuable tool for identifying novel collagen-regulation mechanisms that are orthogonal to established TGF-β and tyrosine-kinase pathways [1].

Computational Target-Fishing and Molecular Docking Campaigns

The compound's well-defined single-chemical-entity structure (SMILES: FC1=C(F)C=C(NC(=O)CSC2=CC=C(NC(=O)C3=CC=CC=C3)N=N2)C=C1) makes it suitable for in silico target-fishing workflows . When screened against the PDB or AlphaFold-predicted structures of collagen-regulating enzymes (e.g., LOXL2, prolyl-4-hydroxylase, MMPs), the 3,4-difluoroanilino moiety may exhibit distinct docking poses compared to mono-fluoro or non-fluorinated analogs, generating testable target hypotheses that guide subsequent biochemical validation [1].

Quote Request

Request a Quote for N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.